3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
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Overview
Description
3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Pyridazine Ring: This step often involves cyclization reactions using hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid share the pyridazine ring structure.
Uniqueness
The uniqueness of 3-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-12(20-9-10)14(18)17-6-4-11(8-17)19-13-3-2-5-15-16-13/h2-3,5,7,9,11H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXTZKHEPSHOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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